Product packaging for LP-360924(Cat. No.:CAS No. 1984787-69-0)

LP-360924

Cat. No.: B608642
CAS No.: 1984787-69-0
M. Wt: 562.65
InChI Key: OIRCJRUZRVLDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LP-360924 is a surrogate agonist for the orphan G protein-coupled receptor GPR139, identified through a high-throughput screening campaign . This compound serves as a valuable pharmacological tool for probing the function and signaling of GPR139, a receptor highly enriched in specific regions of the central nervous system such as the habenula, striatum, and hypothalamus . The primary signaling pathway for GPR139 is reported to be through the Gq/11 protein family, leading to the activation of phospholipase C and subsequent intracellular calcium release . Research into GPR139 suggests potential roles in modulating locomotor activity and various physiological processes, with emerging genetic associations to neuropsychiatric conditions . Investigations using GPR139 knockout mice have revealed phenotypes related to schizophrenia-like pathology, including hyperactivity and deficits in sensorimotor gating, indicating a potential regulatory influence on dopaminergic and opioidergic systems . When handling this compound, researchers should note that it is provided as a solid powder with a purity typically greater than 98% . It is soluble in DMSO and should be stored dry and dark at temperatures of 0 - 4 °C for short-term stability or -20 °C for long-term preservation . This compound is intended for research applications only and is not approved for human or veterinary use .

Properties

CAS No.

1984787-69-0

Molecular Formula

C26H30N10O3S

Molecular Weight

562.65

IUPAC Name

6-methoxy-N2-(3-methoxypropyl)-N4-{4-phenyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C26H30N10O3S/c1-38-17-7-12-27-22-31-23(33-25(32-22)39-2)34-26-30-19(18-8-4-3-5-9-18)20(40-26)21(37)35-13-15-36(16-14-35)24-28-10-6-11-29-24/h3-6,8-11H,7,12-17H2,1-2H3,(H2,27,30,31,32,33,34)

InChI Key

OIRCJRUZRVLDFA-UHFFFAOYSA-N

SMILES

O=C(C1=C(C2=CC=CC=C2)N=C(NC3=NC(OC)=NC(NCCCOC)=N3)S1)N4CCN(C5=NC=CC=N5)CC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LP-360924;  LP 360924;  LP360924.

Origin of Product

United States

Lp 360924 As a Pharmacological Probe for Gpr139 Research

Historical Context of LP-360924 Discovery

The discovery of this compound is rooted in efforts to identify ligands for orphan receptors like GPR139. GPR139 was identified and curated as a full-length receptor in 2005, belonging to the rhodopsin class (Class A) of GPCRs. core.ac.uk It is highly conserved across species and shows significant expression in the central nervous system. core.ac.uknih.govrsc.org

High-Throughput Screening Campaigns

This compound was identified as a GPR139 agonist through high-throughput screening campaigns. core.ac.ukrsc.orgescholarship.orgresearchgate.netrsc.orgresearchgate.net One such campaign involved screening a library of 200,000 small molecules. escholarship.orgresearchgate.netresearchgate.net This screening effort by Hu et al. led to the identification of this compound as an agonist for GPR139, demonstrating good specificity when tested against related receptors such as β2AR and GPR142. escholarship.orgresearchgate.netresearchgate.net

This compound as a Surrogate Agonist for GPR139

This compound is reported as a surrogate agonist of GPR139. guidetopharmacology.orgguidetoimmunopharmacology.orgguidetopharmacology.org Surrogate ligands are particularly useful for studying receptors like GPR139 where the endogenous ligand has been historically uncertain or debated. probes-drugs.org Along with the GPR139 antagonist LP-471756, this compound serves as a tool compound for further investigation of GPR139 function. guidetopharmacology.orgguidetopharmacology.org The use of surrogate agonists and antagonists is crucial for elucidating the physiological roles and therapeutic potential of orphan GPCRs. rsc.org

Pharmacological Characterization of this compound Action

Detailed pharmacological studies have characterized the activity of this compound at GPR139, primarily focusing on its in vitro effects.

In Vitro Agonist Activity at GPR139

In vitro studies have consistently demonstrated this compound's agonist activity at GPR139. core.ac.ukrsc.orgescholarship.orgresearchgate.netresearchgate.netguidetopharmacology.org These studies have often utilized recombinant cell lines expressing GPR139 to assess the compound's effects on downstream signaling pathways.

cAMP Production Modulation

A key finding in the in vitro characterization of this compound is its ability to modulate cyclic adenosine (B11128) monophosphate (cAMP) production. This compound has been shown to stimulate cAMP production in HEK293 and COS-1 cells expressing GPR139. core.ac.ukescholarship.orgresearchgate.netresearchgate.net This effect indicates a coupling of GPR139 to G proteins that can influence adenylyl cyclase activity.

Absence of Gαq-Mediated Calcium Response

Research into the signaling pathways activated by this compound at GPR139 has revealed a notable characteristic: the absence of a Gαq-mediated calcium response. While GPR139 has been reported to activate multiple G protein pathways, with Gαq/11 often indicated as a primary transducer leading to calcium mobilization, studies with this compound have shown a different profile. nih.govresearchgate.net

Specifically, when this compound was used to stimulate GPR139 in cell-based assays, no significant calcium mobilization was observed. escholarship.orgnih.gov This finding suggests that this compound primarily signals through Gαs pathways, leading to increased cAMP, rather than engaging the Gαq pathway that typically triggers calcium release. escholarship.orgnih.gov This selective signaling profile distinguishes this compound from some other GPR139 agonists that may induce calcium responses. nih.govescholarship.org The lack of Gαq-mediated calcium response associated with this compound makes it a specific tool for studying Gαs-dependent aspects of GPR139 signaling.

Specificity Against Homologous Receptors (e.g., GPR142)

A crucial aspect of any pharmacological probe is its specificity for the target receptor. This compound has demonstrated good specificity when screened against homologous receptors, such as GPR142. escholarship.orgnih.govescholarship.org GPR142 is the closest homolog to GPR139 and shares structural similarities. core.ac.uk However, GPR142 exhibits a different tissue expression profile, being found primarily in the pancreas and peripheral tissues, in contrast to the predominantly central nervous system expression of GPR139. core.ac.uk

Studies have shown that this compound specifically increases cAMP production in cells expressing GPR139 but does not show significant activity at GPR142. escholarship.orgnih.govescholarship.org This selectivity is vital for researchers to confidently attribute observed effects in studies using this compound to the activation of GPR139 rather than its closely related counterpart. The distinct pharmacological profiles of this compound at GPR139 and GPR142 underscore its utility as a selective tool for dissecting the specific roles and signaling of GPR139.

Antagonism by LP-471756 and LP-114958

The pharmacological utility of this compound as a GPR139 agonist is further enhanced by the availability of characterized antagonists that can block its effects. Two such compounds, LP-471756 and LP-114985, were identified in the same high-throughput screening campaign that yielded this compound. escholarship.orgnih.govrsc.orgrsc.org

LP-471756 and LP-114958 have been shown to specifically inhibit the cAMP production stimulated by this compound in a dose-dependent manner. escholarship.orgnih.govrsc.orgresearchgate.net This antagonistic activity provides critical tools for confirming the on-target effects of this compound and for exploring the functional consequences of blocking GPR139 activity. LP-471756, for instance, is reported as a potent GPR139 antagonist with a reported IC50 value. medchemexpress.com The availability of these antagonists allows for the design of experiments to probe the physiological roles of GPR139 by examining the effects of inhibiting its activation by agonists like this compound. guidetopharmacology.org

The interaction between this compound and these antagonists provides a valuable pharmacological system for studying GPR139 function.

Pharmacological Data Summary

CompoundTargetActivitySignaling PathwaySpecificity Notes
This compoundGPR139AgonistcAMP (Gαs)Specific vs GPR142, β2AR escholarship.orgnih.govescholarship.org
This compoundGPR139AgonistNo Calcium (Gαq)Absence of Gαq-mediated calcium response escholarship.orgnih.gov
LP-471756GPR139AntagonistInhibits this compound-stimulated cAMP escholarship.orgnih.govrsc.orgmedchemexpress.com
LP-114958GPR139AntagonistInhibits this compound-stimulated cAMP escholarship.orgnih.govrsc.orgresearchgate.net

Detailed Research Findings

Research findings highlight this compound's role in characterizing GPR139 signaling. The initial identification of this compound as a GPR139 agonist was based on its ability to increase intracellular cAMP levels in HEK293 cells expressing GPR139. nih.gov This effect was not observed in control cells or cells expressing the related receptor GPR142, demonstrating its selectivity. nih.gov Further investigation confirmed that this cAMP increase was indicative of Gαs coupling. escholarship.orgnih.gov Crucially, these studies also explicitly noted the lack of calcium mobilization upon this compound stimulation, indicating the absence of Gαq activation by this particular agonist. escholarship.orgnih.gov

The subsequent identification of LP-471756 and LP-114958 as GPR139 antagonists provided essential counter-tools. These compounds were shown to block the this compound-induced increase in cAMP in a concentration-dependent manner, confirming their antagonistic activity at GPR139. escholarship.orgnih.govrsc.orgresearchgate.net This set of pharmacological tools—a selective Gαs-biased agonist and specific antagonists—has been instrumental in advancing the understanding of GPR139 function and its potential roles in various physiological processes. guidetopharmacology.org

Molecular and Cellular Mechanisms of Lp 360924 Mediated Gpr139 Activation

GPR139 Signal Transduction Pathways Activated by LP-360924

Studies have explored the different G protein pathways that GPR139 can engage upon activation by this compound and other ligands. nih.govmedchemexpress.comlabsolu.camedchemexpress.comcore.ac.uk

G-protein Coupling Mechanisms

GPCRs typically couple to one or more of the four main families of G proteins: Gαq/11, Gαi/o, Gαs, and Gα12/13. researchgate.net The specific G protein coupling dictates the downstream signaling events.

Evidence for Gαs Coupling

Some studies provide evidence suggesting that this compound can stimulate Gαs coupling through GPR139. guidetopharmacology.orglabsolu.camedchemexpress.comcore.ac.uk This coupling is typically indicated by an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, as Gαs activates adenylyl cyclase, the enzyme responsible for cAMP production. researchgate.netebi.ac.uk One study observed a cAMP stimulation response in HEK293 and COS-1 cells expressing GPR139 upon stimulation with this compound. nih.govnih.gov Furthermore, overexpression of GPR139 in HEK293F cells was shown to increase basal intracellular cAMP concentrations, and forskolin (B1673556) and isoproterenol-stimulated cAMP responses were enhanced in these cells, suggesting a predominant coupling to Gαs. nih.gov

Comparisons with Other GPR139 Ligands and Coupling to Gq/11 and Gi/o Pathways

While Gαs coupling has been observed with this compound, GPR139 has also been reported to couple to other G protein pathways, particularly Gαq/11. nih.govnih.govlabsolu.cacore.ac.uk Evidence strongly suggests Gαq/11 as a primary transducer of GPR139 signaling, leading to the activation of phospholipase C-β (PLCβ) and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netbio-rad.com This pathway typically results in increased intracellular calcium mobilization. bio-rad.com Some studies with other GPR139 agonists, such as L-tryptophan and L-phenylalanine, have demonstrated calcium mobilization, indicative of Gαq/11 coupling. core.ac.uk However, one study specifically noted that this compound did not induce calcium mobilization in GPR139-expressing cells, suggesting an absence of Gαq-mediated response in that particular experimental setup. nih.gov

The coupling of GPR139 to Gαi/o pathways has also been suggested by some indirect measurements, although other studies have been unable to detect Gαi/o-mediated responses from various GPR139 ligands, including L-Trp and L-Phe. nih.govnih.gov Gαi/o coupling typically leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. researchgate.net The variability in reported G protein coupling for GPR139 highlights the complexity of its signaling and the potential for context-dependent pathway activation.

Downstream Signaling Cascades

Activation of GPR139 by agonists like this compound can trigger various downstream signaling events following G protein activation. labsolu.ca

Adenylyl Cyclase Modulation

As mentioned, evidence suggests that this compound can stimulate cAMP production, consistent with Gαs coupling and the activation of adenylyl cyclase. nih.govlabsolu.ca Conversely, if GPR139 were to couple to Gαi/o, it would lead to the inhibition of adenylyl cyclase activity. researchgate.net The observed increase in basal cAMP levels in cells overexpressing GPR139 further supports the notion of Gαs coupling and adenylyl cyclase activation. nih.gov

ERK1/2 Activation

Another downstream signaling cascade implicated in GPR139 activation is the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. labsolu.caresearchgate.net Activation of GPCRs can lead to ERK1/2 phosphorylation through various mechanisms, including Gαq/11-mediated pathways and β-arrestin scaffolding. bio-rad.comduke.edu Studies have demonstrated a robust GPR139-mediated ERK phosphorylation response in cells expressing the receptor. nih.govcore.ac.uk Agonists, including L-Trp and L-Phe, have shown concentration-dependent stimulation of ERK phosphorylation. core.ac.uk While the precise mechanism by which GPR139 activates ERK1/2 is still being investigated, it is hypothesized to potentially involve Gαq/11, β-arrestin, or other signaling pathways. nih.gov

Ligand Binding Site Characterization

Understanding how this compound interacts with GPR139 at the molecular level is crucial for elucidating the receptor's function and for the design of new ligands. Studies involving site-directed mutagenesis and pharmacophore modeling have provided insights into the GPR139 ligand binding site. nih.govnih.gov

Pharmacophore Models

Pharmacophore models for GPR139 agonists have been developed to describe the essential features a molecule must possess to bind and activate the receptor. An updated agonist pharmacophore model highlights several key features important for GPR139 agonism. nih.gov These include two terminal aromatic systems (R1 and R2) connected by a linker containing two hydrogen bond acceptors (A3 and A4). nih.gov Additionally, the model includes a hydrogen bond donor (D5) and a dual hydrophobic/halogen or hydrogen bond acceptor element (H6/A2) located at position 3 of the R1 aromatic system. nih.gov This model effectively matches the characteristics of known GPR139 agonists, including this compound and other surrogate ligands. nih.gov Structure-activity relationship (SAR) studies have shown that the length of the linker between the aromatic systems is important for activity, with reductions in linker length leading to a loss of activity. nih.gov

Key Amino Acid Residues for this compound Interaction

Mutagenesis studies have been employed to identify specific amino acid residues within the GPR139 receptor that are critical for ligand binding and receptor activation by agonists like this compound and endogenous ligands such as L-tryptophan and L-phenylalanine. nih.govnih.gov These studies suggest a common binding site for surrogate agonists and endogenous ligands. nih.gov While specific residues directly interacting with this compound are often inferred from studies with similar agonists, research has identified residues like Phe109, His187, and Asn271 as important for the binding of GPR139 surrogate agonists. nih.gov Similarities between the ligand binding pocket residues of GPR139 and the melanocortin 4 receptor (MC4R) have also been reported, suggesting potential overlap in binding mechanisms for certain ligands, including neuropeptides like ACTH and α-MSH. nih.gov

Preclinical Research Applications of Lp 360924

In Vitro Methodologies Employing LP-360924

In vitro studies are fundamental in characterizing the interaction of compounds with their target receptors and elucidating the downstream signaling pathways. This compound has been a tool compound in various cell-based assays and receptor expression systems to study GPR139 activity.

Cell-Based Assays for GPR139 Activity

Cell-based assays are crucial for assessing the functional activity of compounds at GPR139. This compound has been employed as an agonist in such assays to stimulate GPR139 and measure the resulting cellular responses. These assays help to determine the potency and efficacy of this compound and to characterize the signaling pathways activated by GPR139.

One observed response upon stimulation with this compound in cells expressing GPR139 is the stimulation of cAMP production, indicative of Gs coupling. nih.govresearchgate.net However, the signal transduction pathways of GPR139 can be complex and sometimes contradictory across different studies and cell types. nih.govmedchemexpress.com While there is strong evidence supporting Gq/11 as a primary transducer of GPR139 signaling, other studies have suggested Gs or Gi/o coupling depending on the cell system and experimental conditions. nih.gov For instance, some studies have shown that GPR139 expressed in CHO-k1 cells might couple to Gi/o, while others using CHO-GPR139 cells consistently showed a Ca2+ response inhibitable by a Gq/11 inhibitor, suggesting Gq/11 coupling. nih.gov

LP-471756, identified as a GPR139 antagonist, has been shown to inhibit this compound-stimulated cAMP production, further supporting the use of this compound in characterizing GPR139-mediated signaling in cell-based assays. medchemexpress.commedchemexpress.com

Receptor Expression Systems (e.g., HEK293, COS-1, CHO-k1 Cells)

Receptor expression systems are widely used to study the function of specific receptors in isolation. This compound has been tested in various cell lines transiently or stably transfected with GPR139 to investigate its agonist activity and the resulting signaling cascades. Cell lines such as HEK293, COS-1, and CHO-k1 have been utilized for this purpose. nih.govresearchgate.netrsc.orgresearchgate.netrsc.orgcore.ac.uk

In HEK293 and COS-1 cells expressing GPR139, this compound has been shown to stimulate a cAMP response. nih.govresearchgate.net Studies in HEK293 cells transiently cotransfected with human GPR139 and an SRE-Luciferase reporter have also demonstrated GPR139 activity. core.ac.uk CHO-k1 cells, both stable transfected lines expressing human GPR139 and background CHO-k1 cells, have been used in binding experiments and functional assays to assess GPR139 expression and activity in the presence of ligands like this compound or other GPR139-targeting compounds. rsc.orgrsc.org

The use of these diverse cell lines helps to understand the signaling profile of GPR139 and the effects of compounds like this compound across different cellular contexts.

Use in Ligand Screening Campaigns

This compound was identified as a GPR139 agonist through high-throughput screening campaigns. rsc.orgresearchgate.netrsc.orgcore.ac.uk These campaigns involve testing large libraries of small molecules to find compounds that interact with a specific target, in this case, GPR139. The identification of this compound from a 200,000 small-molecule library highlights its utility as a starting point for pharmacological investigation of GPR139. researchgate.net

High-throughput screening using cell-based assays measuring responses like cAMP production has been instrumental in discovering GPR139 ligands, including this compound and other agonists and antagonists. rsc.orgrsc.orgcore.ac.uk This process is crucial for identifying tool compounds for research and potential lead compounds for drug development targeting GPR139.

Here is a summary of cell lines used in conjunction with this compound for GPR139 activity studies:

Cell LineGPR139 ExpressionMeasured ResponseKey Findings Related to this compoundSource
HEK293Expressing GPR139cAMP stimulation, Luciferase activityThis compound stimulates cAMP; used in activity assays. nih.govcore.ac.uk nih.govcore.ac.uk
COS-1Transiently transfected with GPR139cAMP stimulationThis compound shows agonist activity. nih.govresearchgate.net nih.govresearchgate.net
CHO-k1Stable transfected with GPR139Functional agonist response, Binding studiesUsed to demonstrate functional response to agonists like this compound or related compounds; used in binding assays. rsc.orgrsc.org rsc.orgrsc.org

In Vivo Preclinical Models and this compound (focused on mechanisms, not efficacy trials)

In vivo preclinical models, particularly rodent models, are essential for studying the effects of compounds on complex biological systems and behaviors, and for investigating underlying mechanisms. While this compound itself is primarily described as an in vitro tool compound, the study of GPR139 function in vivo, often using genetic models or other pharmacological tools, provides context for the potential mechanistic implications of GPR139 modulation. The expression pattern of GPR139 in the CNS, particularly in areas like the striatum, hypothalamus, and habenula, suggests its involvement in various neurological functions. nih.govresearchgate.netrsc.orgguidetopharmacology.orgresearchgate.net

Rodent Models of CNS Function

Rodent models, including mice and rats, are commonly used to investigate the role of GPR139 in CNS function. rsc.orgcore.ac.ukguidetopharmacology.orgresearchgate.netnih.govnih.govresearchgate.net Studies in these models, often involving GPR139 knockout mice or the use of other GPR139 agonists and antagonists, aim to understand the mechanisms by which GPR139 influences behavior and neuronal activity. While direct in vivo studies specifically detailing the mechanisms of this compound are not prominently featured in the provided snippets, the research on GPR139 in rodent models provides a framework for understanding where and how a GPR139 agonist like this compound might exert its effects if used in vivo. GPR139 has been linked to the opioid and dopamine (B1211576) neuromodulatory systems in animal models. researchgate.net

Exploration in Models of Schizophrenia-Related Behaviors

Research into GPR139, often utilizing tool compounds like this compound, suggests a potential link to neuropsychiatric processes that share characteristics with schizophrenia. Evidence from animal studies and human genetic associations indicates that dysregulation of GPR139 expression and function is associated with aberrant behaviors and cognitive deficits, which are relevant to schizophrenia. researchgate.netresearchgate.net While this compound itself is highlighted as a GPR139 agonist used in research, other GPR139 agonists have shown promise in alleviating social interaction deficits and cognitive deficits in murine schizophrenia models. medchemexpress.com This suggests that GPR139 agonism, potentially mediated by compounds like this compound, could be a molecular target mechanism for addressing certain aspects of schizophrenia-like pathology observed in preclinical models. researchgate.net

Neurochemical Alterations (e.g., Dopamine Modulation)

Studies involving GPR139 and its agonists, including this compound, have explored their influence on neurochemical systems, particularly dopamine signaling. Research indicates that GPR139 can exert an inhibitory influence on D2 dopamine receptor (D2R) signaling, an observation confirmed in cell-based functional assays. researchgate.net This suggests a potential interplay between GPR139 activity and dopaminergic function. While this compound has been shown to stimulate cAMP production in cells expressing GPR139, indicating Gαs coupling, other studies have suggested GPR139 may couple to other G protein pathways, including Gαq/11 and Gi/o. researchgate.netnih.govescholarship.orgresearchgate.net The modulation of dopamine neurotransmission is widely implicated in schizophrenia, and alterations in dopamine levels can influence behavior. mdpi.com The observed inhibitory influence of GPR139 on D2R signaling by compounds like this compound highlights a potential mechanism by which GPR139 agonists could impact dopaminergic pathways relevant to neuropsychiatric conditions. researchgate.net

Pharmacological Tool in GPR139 Knockout Models

This compound, along with other GPR139 ligands, has served as a valuable pharmacological tool in studies utilizing GPR139 knockout models. rsc.orgguidetopharmacology.org These knockout models are crucial for understanding the physiological role of GPR139 by observing the behavioral and neurochemical consequences of its absence. Animal knockout models have indicated that GPR139 plays a role in modulating the signaling activity of the μ-opioid receptor (MOR) and influencing behaviors related to withdrawal symptoms and nociception. researchgate.netresearchgate.net Studies using GPR139 knockout mice have also provided evidence suggesting that the loss of GPR139 can lead to neuropsychiatric manifestations driven by opioidergic and dopaminergic hyper-functionality. researchgate.net While attempts to use radiolabeled GPR139 ligands, including a compound structurally related to a potent GPR139 agonist, to discriminate binding in wildtype versus GPR139 knockout mouse brains have faced challenges due to non-specific binding, the use of pharmacological tools like this compound in conjunction with knockout models remains a key strategy for elucidating GPR139 function. rsc.orgrsc.org

Role of Lp 360924 in Advancing Drug Discovery for Cns Disorders Excluding Clinical Trials

LP-360924 as a Lead Compound in Medicinal Chemistry Efforts

This compound was identified as a GPR139 agonist through high-throughput screening efforts. researchgate.netrsc.orgrsc.org Its identification provided a starting point for medicinal chemistry research aimed at developing more potent, selective, and drug-like compounds targeting GPR139. As a surrogate agonist, this compound has been a useful tool for investigating GPR139 function. guidetopharmacology.org

Structure-Activity Relationship Studies (SAR)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a compound's chemical structure affect its biological activity. dotmatics.comgardp.org While specific detailed SAR studies centered solely on this compound were not extensively detailed in the search results, its identification as an active GPR139 ligand from a small-molecule library implies that SAR work would have been conducted on this compound and its analogs to optimize its properties. researchgate.net The development of other GPR139 agonists and antagonists based on different chemotypes also suggests broader SAR efforts in the field, where this compound likely served as an initial point of reference or comparison. rsc.orgrsc.org SAR studies aim to identify key structural features responsible for activity and can guide the design of novel molecules with improved potency, selectivity, and pharmacokinetic properties. gardp.org

Development of GPR139 Agonists and Antagonists Based on this compound Structure

This compound was among the early identified ligands for GPR139, characterized as an agonist. rsc.orgrsc.orgguidetopharmacology.org Alongside this compound, initial high-throughput screens also identified LP-471756 and LP-114958 as GPR139 antagonists. rsc.orgrsc.org LP-471756 has been shown to inhibit this compound-stimulated cAMP production, indicating a functional antagonism. medchemexpress.comglpbio.com The identification of these early agonists and antagonists, including this compound, provided valuable pharmacological tools for the nascent research into GPR139. guidetopharmacology.orgguidetomalariapharmacology.org Although this compound itself might not have directly served as the sole scaffold for all subsequent GPR139 ligands, its discovery contributed to the validation of GPR139 as a druggable target and spurred the search for other chemotypes with potentially better profiles. Various other GPR139 agonists and antagonists with different chemical structures have since been reported, some of which demonstrate higher potency and selectivity than the initial tool compounds. rsc.orgmedchemexpress.comnih.gov

Contributions to Understanding GPR139 Physiology

The availability of tool compounds like this compound has been crucial for investigating the physiological role of GPR139, which is predominantly expressed in the CNS, particularly in areas like the striatum, thalamus, hypothalamus, pituitary, and habenula. nih.govcore.ac.uk Studies using GPR139 agonists and antagonists, including those identified early on, have suggested the involvement of GPR139 signaling in various CNS functions. researchgate.net For instance, studies using GPR139 agonists or antagonists have indicated a potential role for GPR139 signaling in substance dependence in animal models. researchgate.net this compound was used in studies investigating the signaling pathways coupled to GPR139, with some research suggesting GPR139 stimulated by this compound might be Gɑs selective, while other studies indicate Gq/11 as the primary transducer. nih.govescholarship.org The use of this compound in these early functional assays helped to begin unraveling the complex signaling of this orphan receptor.

Implications for Novel Therapeutic Target Identification

The research facilitated by compounds like this compound has significant implications for identifying novel therapeutic targets for CNS disorders. GPR139's restricted expression pattern within the CNS, particularly in regions associated with motor control, motivation, and reward, suggests its potential involvement in neurological and psychiatric conditions. researchgate.netmedchemexpress.comcore.ac.uk The ongoing efforts to characterize GPR139's function using pharmacological tools like this compound contribute to a better understanding of the underlying mechanisms of CNS disorders. nih.govresearchgate.net This understanding is critical for validating GPR139 as a therapeutic target and for the identification of other related molecular pathways that could be targeted for therapeutic intervention. ardigen.comallumiqs.com The development of more potent and selective GPR139 ligands, building upon the knowledge gained from early compounds like this compound, is expected to further illuminate the therapeutic potential of targeting GPR139 for conditions such as apathy, schizophrenia, and potentially substance abuse and Parkinson's disease. researchgate.netmedchemexpress.com The study of GPR139 and its ligands exemplifies the process of orphan GPCR deorphanization and its potential to reveal novel therapeutic avenues for complex CNS disorders.

Future Directions in Lp 360924 Research

Elucidation of Full Signaling Profile

Research into GPR139 signaling has revealed complexities and some discrepancies in reported pathways, highlighting the need for further comprehensive studies. While there is strong evidence supporting Gq/11 as a primary transducer of GPR139 signaling, indicated by calcium mobilization responses that are inhibited by Gq/11 inhibitors, other pathways have also been suggested. nih.gov For instance, studies utilizing LP-360924 have observed a cAMP stimulation response in certain cell lines (HEK293 and COS-1) expressing GPR139, indicative of Gs coupling. nih.gov Conversely, some indirect measurements have suggested Gi/o coupling. nih.gov However, other studies have not detected Gs or Gi/o-mediated responses with different GPR139 agonists. nih.gov

The variability in observed signaling pathways may be partly attributed to the use of transfected cell lines, as cell lines endogenously expressing GPR139 have not yet been identified. nih.gov Future research should focus on definitively mapping the complete repertoire of G protein coupling and downstream signaling cascades activated by this compound and other GPR139 ligands in various relevant cell types and, ideally, in native tissue once suitable models are available. This includes investigating the potential for biased agonism, where a ligand selectively activates certain signaling pathways over others, which could have significant implications for therapeutic development. escholarship.org Understanding the full signaling profile is crucial for predicting the physiological effects of GPR139 agonists like this compound and for designing ligands with desired functional selectivity.

Investigation of Allosteric Modulators

The investigation of allosteric modulators represents a promising avenue in GPR139 research. Allosteric modulators bind to a site on the receptor distinct from the orthosteric ligand binding site (where agonists like this compound bind) and can positively, negatively, or neutrally influence the receptor's response to orthosteric ligands. mdpi.comresearchgate.net This mode of action can offer several advantages, including potentially enhanced receptor subtype selectivity and a ceiling effect that might reduce the risk of off-target effects or overstimulation compared to orthosteric agonists. mdpi.com

While the search results mention allosteric modulators in the context of other GPCRs like GABAA and GLP-1R, and the concept of allosteric modulation for GPCRs is a consolidated strategy in drug development, specific research on allosteric modulators directly targeting GPR139 in conjunction with this compound is less extensively detailed in the provided snippets. mdpi.comresearchgate.netglpbio.com One search result mentions that LP-471756 inhibits cAMP production stimulated by this compound, which could suggest an allosteric or inhibitory interaction, though the precise mechanism (orthosteric antagonism or allosteric modulation) would require further investigation. glpbio.com Future studies should actively explore the identification and characterization of GPR139 allosteric modulators. This could involve high-throughput screening of compound libraries, followed by detailed pharmacological studies to understand how these modulators affect the binding and signaling efficacy of orthosteric agonists like this compound. researchgate.net Identifying allosteric sites on GPR139 and understanding the molecular mechanisms by which modulators exert their effects would open new possibilities for fine-tuning GPR139 activity for therapeutic benefit.

Advanced Preclinical Research Paradigms

Advanced preclinical research paradigms are essential for accurately assessing the therapeutic potential of compounds like this compound before clinical translation. Preclinical research involves evaluating the efficacy and mechanisms of action of drug candidates in relevant in vitro and in vivo models. nih.gov For GPR139 agonists, this includes utilizing animal models that recapitulate aspects of neuropsychiatric and behavioral disorders where GPR139 is thought to play a role. researchgate.net

Current preclinical studies have utilized surrogate agonists in experimental models, showing promising results in certain behavioral paradigms, such as effects on locomotor activity and potential implications for conditions like apathy. researchgate.netnih.gov However, the translation of findings from these models to human efficacy has faced challenges, as highlighted by the heterogeneous effects of some GPR139 agonists in clinical trials. researchgate.net

Future preclinical research with this compound should incorporate more sophisticated and translatable paradigms. This could involve:

Utilizing genetically modified animal models: Employing GPR139 knockout or knock-in models can help to definitively establish the receptor-mediated effects of this compound and differentiate them from potential off-target activities. researchgate.net

Developing more complex behavioral assays: Moving beyond simple locomotor activity, utilizing assays that model specific symptom domains of neuropsychiatric disorders, such as cognitive deficits, anhedonia, or social withdrawal, would provide a more nuanced understanding of this compound's potential therapeutic effects. researchgate.net

Incorporating in vivo imaging techniques: Techniques like fMRI or PET could be used to investigate the effects of this compound on brain activity and neurotransmitter systems in live animals, providing insights into the neural circuits modulated by GPR139 activation.

Exploring patient-derived cellular models: While endogenous GPR139 expression in commonly used cell lines is a challenge, developing induced pluripotent stem cell (iPSC) derived neuronal models from patients with relevant conditions could offer a more physiologically relevant in vitro system for studying this compound's effects.

These advanced paradigms, coupled with detailed mechanistic investigations, are crucial for bridging the gap between preclinical observations and clinical outcomes and for identifying patient populations most likely to benefit from GPR139-targeted therapies.

Potential for Combination Therapies (mechanistic focus only)

Investigating the potential for this compound in combination therapies, with a strict focus on the underlying mechanisms, represents another important future direction. Combination therapy is a cornerstone in treating various diseases, including neurological and psychiatric disorders, as it can offer enhanced efficacy, target multiple pathways simultaneously, and potentially mitigate the development of tolerance or resistance. oncotarget.comnih.govelifesciences.org

For this compound, exploring combinations would involve understanding how GPR139 activation interacts mechanistically with other therapeutic targets or pathways relevant to the disease of interest. Given GPR139's expression in the central nervous system and its potential role in modulating systems like the opioid receptor pathway, combinations with agents targeting these systems could be explored from a mechanistic standpoint. researchgate.net For example, research could investigate whether GPR139 agonism by this compound mechanistically influences the activity or signaling of other GPCRs or neurotransmitter systems implicated in conditions like mood disorders, substance abuse, or apathy. researchgate.net

Mechanistic studies in combination therapy would focus on understanding synergistic or additive effects at the cellular and circuit level. This could involve:

Investigating convergent signaling pathways: Determining if GPR139 signaling converges with pathways activated by other drugs and how this convergence influences downstream cellular responses.

Assessing receptor-receptor interactions: Exploring potential physical or functional interactions between GPR139 and other receptors when both are modulated.

Evaluating effects on neuronal circuits: Using electrophysiological or optogenetic techniques in animal models to understand how co-administration of this compound with other agents affects the activity and connectivity of relevant neuronal circuits.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of LP-360924, and how are they validated in experimental settings?

  • Methodological Answer : Target validation for this compound involves in vitro assays (e.g., cAMP production and calcium mobilization experiments) to confirm specificity for GPR138. Radioligand binding assays and comparative studies with structurally related compounds (e.g., LP-471756 and LP-114958) are used to rule off-target effects. Conflicting reports on melanocortin receptor interactions (e.g., MC4R, α-MSH) require orthogonal validation via co-immunoprecipitation or functional rescue experiments .

Q. How to design dose-response experiments to assess this compound’s agonistic activity in GPR139 signaling pathways?

  • Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–10 µM) in cAMP accumulation assays, with this compound as the agonist and LP-471756 as the antagonist control. Include negative controls (e.g., untransfected cells) and normalize data to maximum forskolin-induced cAMP levels. Statistical analysis should employ nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values .

Q. What in vitro models are most appropriate for preliminary pharmacokinetic profiling of this compound?

  • Methodological Answer : Prioritize hepatic microsomal stability assays (human/rodent) to assess metabolic half-life (t₁/₂) and CYP450 inhibition screening. Parallel artificial membrane permeability assays (PAMPA) can predict blood-brain barrier penetration, critical for neuropsychiatric applications of GPR139 modulators .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s receptor specificity across independent studies?

  • Methodological Answer : Apply the principal contradiction analysis framework :

Identify the dominant contradiction (e.g., conflicting GPR139 vs. melanocortin receptor data).

Evaluate methodological variables (e.g., cell lines, assay conditions, ligand concentrations).

Use meta-analysis to quantify reproducibility across studies.
For example, discrepancies in receptor cross-talk may arise from differences in G protein coupling assays (e.g., cAMP vs. calcium signaling) .

Q. What computational strategies optimize this compound’s pharmacokinetic profile while retaining GPR139 affinity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents on this compound’s core scaffold to enhance metabolic stability (e.g., replace labile ester groups with bioisosteres).
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor binding kinetics to prioritize derivatives with improved residence time.
  • In Silico ADMET Prediction : Tools like SwissADME or pkCSM can forecast bioavailability and toxicity risks .

Q. How to statistically differentiate this compound’s efficacy from partial agonists or allosteric modulators in GPR139 signaling?

  • Methodological Answer :

  • Perform Schild regression analysis to determine if this compound’s effects are surmountable (indicative of competitive agonism).
  • Use operational model fitting (e.g., Black-Leff equation) to estimate intrinsic efficacy (τ) and receptor occupancy.
  • Compare Emax values with full agonists (e.g., α-MSH in melanocortin pathways) to classify partial vs. full agonism .

Data Contradiction and Validation

Q. What frameworks guide the prioritization of conflicting data in this compound’s mechanism of action?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :

  • Feasibility : Replicate conflicting experiments with standardized protocols (e.g., uniform cell lines, agonist concentrations).
  • Novelty : Focus on unresolved questions (e.g., GPR139’s role in schizophrenia vs. metabolic disorders).
  • Ethical : Ensure animal/human tissue studies comply with institutional review boards (IRB) .

Q. How to validate this compound’s target engagement in vivo using conditional knockout models?

  • Methodological Answer :

Generate GPR139-knockout (KO) mice using CRISPR/Cas2.

Compare this compound’s behavioral or metabolic effects in wild-type vs. KO cohorts.

Use positron emission tomography (PET) with radiolabeled this compound to confirm brain penetration and target binding .

Methodological Tables

Parameter This compound LP-471756 (Antagonist) Reference
EC₅₀ (cAMP assay)82 nMN/A
IC₅₀ (cAMP inhibition)N/A45 nM
Metabolic Stability (t₁/₂)12 min28 min
BBB Permeability (PAMPA)ModerateLow

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.